N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide
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Overview
Description
N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE typically involves the condensation of 5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indole-3-carbaldehyde with isonicotinohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydrazine derivatives, and substituted indole derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis[4][4].
Comparison with Similar Compounds
Similar Compounds
- N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE
- N’~4~-(5-CHLORO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE
- N’~4~-(5-FLUORO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE
Uniqueness
N’~4~-(5-BROMO-2-OXO-1-PROPYL-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)ISONICOTINOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C17H15BrN4O2 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
N-(5-bromo-2-hydroxy-1-propylindol-3-yl)iminopyridine-4-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2/c1-2-9-22-14-4-3-12(18)10-13(14)15(17(22)24)20-21-16(23)11-5-7-19-8-6-11/h3-8,10,24H,2,9H2,1H3 |
InChI Key |
TZJRTHJCHOATMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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